molecular formula C11H11ClN4O2 B1672515 Fenobam CAS No. 57653-26-6

Fenobam

Cat. No. B1672515
CAS RN: 57653-26-6
M. Wt: 266.68 g/mol
InChI Key: DWPQODZAOSWNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenobam is an imidazole derivative developed by McNeil Laboratories in the late 1970s as a novel anxiolytic drug . It acts as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype mGluR5 . This compound has anxiolytic effects comparable to those of benzodiazepine drugs .


Synthesis Analysis

During the 1970s and 1980s, researchers at McNeil Laboratories synthesized this compound from creatine . A series of novel benzylidene derivatives of this compound were also synthesized and evaluated for their larvicidal activity .


Molecular Structure Analysis

This compound is known to exist in five crystalline forms, all of them exhibiting a tautomeric structure with the proton attached to the five-membered ring nitrogen .


Chemical Reactions Analysis

This compound was developed as an anxiolytic drug. Its molecular target was unknown at the time, but in 2005 it was discovered to be a potent, selective mGluR5 antagonist .


Physical And Chemical Properties Analysis

This compound has a chemical formula of C11H11ClN4O2 and a molar mass of 266.684 . It is an atypical anxiolytic agent .

Scientific Research Applications

Metabotropic Glutamate Receptor 5 (mGlu5) Antagonism

Fenobam has been identified as a potent, selective, and noncompetitive antagonist of the mGlu5 receptor, acting at an allosteric modulatory site. This action is significant as it contributes to the anxiolytic activity observed in both animal models and human clinical trials. Its anxiolytic properties are attributed to the inhibition of the mGlu5 receptor, a notable distinction from the mechanism of benzodiazepines, which are GABAergic. This finding suggests the potential of mGlu5 receptor antagonists like this compound to develop novel anxiolytic agents with a better therapeutic profile than benzodiazepines (Porter et al., 2005).

Application in Fragile X Syndrome

This compound has been evaluated for its safety and pharmacokinetics in adults with Fragile X syndrome (FXS). In a pilot open-label, single-dose trial, this compound showed no significant adverse reactions and demonstrated dose-dependent but variable pharmacokinetics. The study highlighted this compound's potential in addressing the core phenotypic measures of sensory gating, attention, and inhibition associated with FXS, supporting further investigation of this compound in FXS treatment (Berry-Kravis et al., 2009).

Analgesic Properties

This compound exhibits analgesic properties, particularly in the context of mGlu5 receptor antagonism. Studies have shown its effectiveness in various pain models in animals, indicating its potential as a novel analgesic treatment. The consistency of its analgesic effects without the development of tolerance over extended dosing periods in animal models highlights its potential therapeutic application in pain management (Montana et al., 2011).

Parkinson's Disease Treatment

In Parkinson's disease, this compound has shown promise in reducing L-DOPA-induced dyskinesia. Studies using rodent and nonhuman primate models of Parkinson's disease demonstrated that acute administration of this compound significantly attenuated abnormal involuntary movements induced by L-DOPA, a common treatment for Parkinson's disease. This suggests this compound's potential as an antidyskinetic treatment in Parkinson's disease management (Rylander et al., 2010).

Neuroprotective Effects

This compound has been shown to enhance the neuroprotective effect of PEP-1-FK506BP against ischemic damage and oxidative stress in cell models and animal studies. This suggests its potential role in promoting the transduction of therapeutic proteins, thereby augmenting their neuroprotective effects. This finding is significant for developing new treatment strategies for neurodegenerative diseases and conditions involving oxidativestress and ischemic damage (Ahn et al., 2013).

Combined Treatment Strategies in Parkinson's Disease

In combination with amantadine, another drug used for Parkinson's disease, this compound has shown enhanced effectiveness in reducing levodopa-induced dyskinesia in primate models of Parkinson's disease. This synergistic effect suggests that a combined therapy approach could be a new strategy in treating Parkinson's disease, particularly in managing levodopa-induced dyskinesia, offering a potential improvement in the quality of life for patients with Parkinson's disease (Ko et al., 2014).

Mechanism of Action

Fenobam, also known as NPL-2009 or CID 162834, is an imidazole derivative developed by McNeil Laboratories . It has been investigated for its potential therapeutic applications, particularly in the treatment of anxiety and Fragile X Syndrome .

Target of Action

This compound primarily targets the metabotropic glutamate receptor subtype 5 (mGluR5) . This receptor plays a crucial role in modulating glutamate-driven excitation in the brain .

Mode of Action

This compound acts as a potent and selective negative allosteric modulator of the mGluR5 . It inhibits the quisqualate-evoked intracellular calcium response mediated by the human mGluR5 receptor . This compound acts in a noncompetitive manner, similar to MPEP, another mGluR5 antagonist .

Biochemical Pathways

The mGluR5 receptor is involved in various biochemical pathways, particularly those related to glutamate signaling . By modulating the activity of this receptor, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by considerable interindividual variability . . More detailed studies are needed to fully understand this compound’s pharmacokinetic profile.

Result of Action

This compound demonstrates inverse agonist properties, blocking 66% of the mGluR5 receptor basal activity . This modulation of mGluR5 activity can have various molecular and cellular effects, potentially contributing to its anxiolytic and other therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stress-induced hyperthermia model, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response have shown anxiolytic activity with a minimum effective dose of 10 to 30 mg/kg p.o . .

Future Directions

Fenobam has been re-investigated for many applications, with its profile of combined antidepressant, anxiolytic, analgesic, and anti-addictive effects potentially useful given the common co-morbidity of these symptoms . It has also shown promising initial results in the treatment of fragile X syndrome .

Biochemical Analysis

Biochemical Properties

Fenobam is a selective and potent mGlu5 receptor antagonist acting at an allosteric modulatory site . It displays inverse agonist properties and blocks mGlu5 receptor basal activity . The Kd values are 54 and 31 nM at rat and human recombinant mGlu5 receptors, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit anxiolytic activity in the stress-induced hyperthermia model, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the mGlu5 receptor. It acts as a potent and selective negative allosteric modulator of this receptor . This means that it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . It exhibits anxiolytic activity with a minimum effective dose of 10 to 30 mg/kg p.o

Metabolic Pathways

Given its role as a modulator of the mGlu5 receptor, it is likely involved in glutamate signaling pathways .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fenobam involves the condensation of 2,3-dichlorophenylacetic acid with 4-(2-pyrimidinyl)piperazine. This is followed by the reduction of the resulting imine intermediate to form the final product.", "Starting Materials": ["2,3-dichlorophenylacetic acid", "4-(2-pyrimidinyl)piperazine", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "water"], "Reaction": ["Step 1: Dissolve 2,3-dichlorophenylacetic acid and 4-(2-pyrimidinyl)piperazine in acetic acid and add sodium hydroxide to adjust the pH to 7-8.", "Step 2: Heat the mixture to reflux for 4-5 hours.", "Step 3: Cool the mixture to room temperature and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the imine intermediate.", "Step 5: Dissolve the imine intermediate in methanol and add sodium cyanoborohydride.", "Step 6: Stir the mixture at room temperature for 24 hours.", "Step 7: Quench the reaction with water and extract the product with ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, Fenobam."] }

CAS RN

57653-26-6

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

InChI

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)

InChI Key

DWPQODZAOSWNHB-UHFFFAOYSA-N

Isomeric SMILES

CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl

SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Fenobam;  NPL-2009;  NPL2009;  NPL 2009

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenobam
Reactant of Route 2
Fenobam
Reactant of Route 3
Fenobam
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fenobam
Reactant of Route 5
Fenobam
Reactant of Route 6
Fenobam

Q & A

Q1: What is the primary molecular target of Fenobam?

A1: this compound [N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] is a selective and potent negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , , , ]

Q2: How does this compound interact with mGluR5?

A2: this compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. [, , , , ] This binding inhibits the receptor's activity, acting as an antagonist. [, , , ]

Q3: Does this compound affect the basal activity of mGluR5?

A3: Yes, this compound exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of glutamate. [] In an overexpression cell line, this compound blocked 66% of the basal mGluR5 receptor activity. []

Q4: What are the downstream effects of this compound's interaction with mGluR5?

A4: By antagonizing mGluR5, this compound modulates glutamatergic neurotransmission, which plays a role in various physiological processes, including nociception, synaptic plasticity, and learning & memory. [, , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C11H11ClN4O2 and a molecular weight of 266.7 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, researchers have characterized this compound using various spectroscopic techniques. [1H]this compound binding studies have been conducted to determine its affinity for mGluR5. [] Additionally, NMR spectroscopy (1H-NMR and 13C-NMR) has been employed to investigate its tautomeric preference and conformational variability. [, ]

Q7: What solvents have been used to dissolve this compound in research?

A7: Studies have used dimethyl sulfoxide (DMSO) and Beta-cyclodextrin (BCD) as vehicles for dissolving this compound. [] Interestingly, this compound dissolved in DMSO demonstrated greater analgesic effects compared to when dissolved in BCD in a formalin pain model. []

Q8: What is the pharmacokinetic profile of this compound?

A8: Research indicates that this compound is rapidly absorbed and distributed to the brain after administration. [] In mice, it is quickly cleared from circulation, with brain concentration peaking rapidly after intraperitoneal administration but declining within an hour. [] Human studies suggest considerable inter-individual variability in plasma exposures, which were not linear with dose. []

Q9: How does the pharmacokinetic profile of this compound compare to other mGluR5 antagonists?

A9: Compared to 2-methyl-6-(phenylethynyl)-pyridine (MPEP), this compound demonstrates improved in vivo selectivity for mGluR5. [] Additionally, a novel mGluR5 inhibitor CTEP exhibits a longer half-life (∼18 hours) and superior oral bioavailability compared to both this compound and MPEP, allowing for chronic treatment with less frequent dosing. []

Q10: What preclinical models have been used to study the effects of this compound?

A10: Researchers have employed various preclinical models to evaluate this compound's effects. These include:

  • Pain Models: Formalin test and inflammatory pain models in mice to assess analgesic effects. [, , ]
  • Anxiety Models: Stress-induced hyperthermia, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response in rodents. [, ]
  • Fragile X Syndrome Models: Fmr1 knockout mice to investigate potential therapeutic benefits. []
  • Parkinson's Disease Models: MPTP-lesioned macaques to assess the impact on levodopa-induced dyskinesia. [, ]

Q11: What have in vitro studies revealed about this compound's effects?

A11: In vitro studies have demonstrated that this compound:

  • Inhibits glutamate-evoked calcium responses in cells expressing human mGluR5. []
  • Protects rat hepatocytes from hypoxic injury. []

Q12: What are the key findings from in vivo studies on this compound?

A12: In vivo studies have shown that this compound:

  • Reduces formalin-induced pain behaviors and inflammation-induced thermal hypersensitivity in mice. []
  • Increases locomotor activity in an open field test but does not impair motor coordination. [, ]
  • Shows anxiolytic activity in various rodent models. [, ]
  • Improves prepulse inhibition in some adults with Fragile X syndrome. []
  • Attenuates levodopa-induced dyskinesia in MPTP-treated macaques. [, ]

Q13: Have any clinical trials been conducted with this compound?

A13: Yes, clinical trials have been conducted to evaluate this compound's safety, pharmacokinetics, and potential therapeutic effects in humans. [, ]

Q14: What are the future directions for this compound research?

A14: Future research directions for this compound include:

  • Optimizing its pharmacokinetic profile: Developing new formulations or analogs with improved bioavailability and a longer half-life to enable more effective and convenient dosing regimens. []
  • Exploring its therapeutic potential in other conditions: Investigating its efficacy in other neurological and psychiatric disorders where mGluR5 dysfunction is implicated, such as addiction, schizophrenia, and autism spectrum disorders. [, , ]
  • Understanding its complex interactions with other neurotransmitter systems: Further characterizing its effects on dopamine and serotonin signaling to optimize treatment strategies for disorders like Parkinson's disease. [, ]
  • Developing biomarkers to predict treatment response and monitor efficacy: Identifying biomarkers that can help personalize treatment with this compound and other mGluR5 modulators to enhance clinical outcomes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.